molecular formula C14H15NO5 B13709353 5-(3,4-Dimethoxyphenyl)-3-isoxazolecarboxylic acid ethyl ester CAS No. 371157-17-4

5-(3,4-Dimethoxyphenyl)-3-isoxazolecarboxylic acid ethyl ester

Cat. No.: B13709353
CAS No.: 371157-17-4
M. Wt: 277.27 g/mol
InChI Key: AZFKKZBMCTVTSN-UHFFFAOYSA-N
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Description

Ethyl 5-(3,4-Dimethoxyphenyl)isoxazole-3-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is characterized by the presence of an ethyl ester group, a dimethoxyphenyl group, and an isoxazole ring. It is primarily used in research and development for its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3,4-Dimethoxyphenyl)isoxazole-3-carboxylate typically involves the reaction of 3,4-dimethoxyphenylacetic acid with ethyl chloroformate in the presence of a base such as triethylamine. This reaction forms the ethyl ester intermediate, which is then cyclized with hydroxylamine hydrochloride to form the isoxazole ring. The reaction conditions usually involve refluxing the mixture in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3,4-Dimethoxyphenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Amides, thioesters, or other substituted derivatives.

Scientific Research Applications

Ethyl 5-(3,4-Dimethoxyphenyl)isoxazole-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 5-(3,4-Dimethoxyphenyl)isoxazole-3-carboxylate is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological activities. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Ethyl 5-(3,4-Dimethoxyphenyl)isoxazole-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate: Similar structure but with a different substitution pattern on the phenyl ring.

    5-(5-Chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-methoxyphenyl)isoxazole-3-carboxylate: Contains additional functional groups that may impart different biological activities.

    2-(5-Methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles: Isoxazole derivatives with different substituents and potential therapeutic applications

Properties

IUPAC Name

ethyl 5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5/c1-4-19-14(16)10-8-12(20-15-10)9-5-6-11(17-2)13(7-9)18-3/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFKKZBMCTVTSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60701662
Record name Ethyl 5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60701662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

371157-17-4
Record name 3-Isoxazolecarboxylic acid, 5-(3,4-dimethoxyphenyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=371157-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60701662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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